molecular formula C13H10BrNO B078215 2-Bromo-N-phenylbenzamide CAS No. 10282-57-2

2-Bromo-N-phenylbenzamide

Cat. No.: B078215
CAS No.: 10282-57-2
M. Wt: 276.13 g/mol
InChI Key: BHHGABOCAHPYMA-UHFFFAOYSA-N
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Description

2-Bromo-N-phenylbenzamide: is an organic compound with the molecular formula C13H10BrNO . It is a derivative of benzamide, where a bromine atom is substituted at the second position of the benzene ring, and an aniline group is attached to the amide nitrogen. This compound is known for its applications in organic synthesis and medicinal chemistry due to its unique structural properties .

Scientific Research Applications

2-Bromo-N-phenylbenzamide has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-N-phenylbenzamide can be synthesized through various methods. One common approach involves the bromination of N-phenylbenzamide. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-N-phenylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide, potassium carbonate).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate, cesium carbonate), and solvents (e.g., toluene, dimethylformamide).

    Reduction Reactions: Reducing agents (e.g., LAH, NaBH4), solvents (e.g., tetrahydrofuran, ethanol).

Major Products:

Mechanism of Action

The mechanism of action of 2-Bromo-N-phenylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the amide group play crucial roles in its binding affinity and specificity. The compound can act as an inhibitor or modulator of specific enzymes, affecting their activity and downstream biological pathways .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-N-phenylbenzamide is unique due to the presence of the bromine atom at the second position, which significantly influences its chemical reactivity and biological activity. This positional substitution allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2-bromo-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO/c14-12-9-5-4-8-11(12)13(16)15-10-6-2-1-3-7-10/h1-9H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHGABOCAHPYMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20145523
Record name Benzamide, 2-bromo-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20145523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10282-57-2
Record name Benzamide, 2-bromo-N-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010282572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 2-bromo-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20145523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 2-bromo-N-phenylbenzamide be used to create new heterocyclic compounds?

A1: Yes, research has shown that this compound can undergo intramolecular cyclization reactions under certain palladium-catalyzed conditions. For instance, reacting it with thiazole in the presence of a palladium catalyst led to the formation of a six-membered ring product. [] This demonstrates its potential as a building block for synthesizing diverse heterocyclic structures.

Q2: What are the typical reaction conditions for using this compound in palladium-catalyzed cross-coupling reactions?

A2: Successful palladium-catalyzed direct arylations using this compound have been achieved with various heteroarenes, including thiazoles, thiophenes, furans, and pyrroles. [] These reactions typically employ palladium catalysts like Pd(OAc)2 or PdCl(C3H5)(dppb) and often require a base, such as potassium acetate (KOAc). Notably, the choice of catalyst and reaction conditions can significantly influence the regioselectivity and yield of the desired arylated product.

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